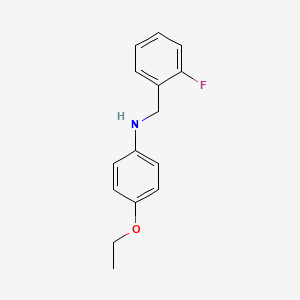

4-Ethoxy-N-(2-fluorobenzyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-2-18-14-9-7-13(8-10-14)17-11-12-5-3-4-6-15(12)16/h3-10,17H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNIPXCAUXGMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Aniline (B41778) and Benzyl (B1604629) Moieties

The presence of two distinct aromatic rings in 4-Ethoxy-N-(2-fluorobenzyl)aniline allows for selective substitution reactions, guided by the electronic nature of the existing substituents.

The aniline moiety is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating and ortho-, para-directing effects of the ethoxy group (-OEt) and, to a lesser extent, the secondary amine bridge. Electrophiles are therefore directed primarily to the positions ortho to the ethoxy group (C3 and C5). The N-benzyl group provides significant steric hindrance, which may influence the regioselectivity of incoming electrophiles.

Nucleophilic aromatic substitution (SNAr) reactions are generally not favored on either ring due to their electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in the parent molecule.

Table 1: Predicted Reactivity towards Aromatic Substitution

| Ring Moiety | Substituents | Predicted Reactivity towards Electrophiles | Likely Positions for Substitution | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|---|

| Aniline Ring | 4-Ethoxy, 1-(N-(2-fluorobenzyl)amino) | Highly Activated | C3, C5 | Deactivated |

Oxidation and Reduction Pathways for this compound Derivatives

The secondary amine bridge is the primary site for oxidative transformations. Studies on analogous N-benzylanilines show that they can be oxidized to form various products depending on the reagents and conditions used. rsc.orgacs.org

The principal oxidation product is the corresponding imine (a benzylideneaniline), resulting from the removal of two hydrogen atoms from the benzylic carbon and the nitrogen. acs.org This transformation can be achieved using oxidants like manganese dioxide.

Other oxidative pathways, particularly in metabolic contexts, include N-debenzylation to yield 4-ethoxyaniline and 2-fluorobenzaldehyde (B47322), and N-oxidation to form aryl nitrones or N-hydroxy derivatives. nih.gov The formation of amides from secondary amines like N-benzylanilines has also been observed as a metabolic process. nih.govnih.gov

Reduction reactions primarily involve the conversion of the imine derivative (formed via oxidation) back to the parent secondary amine, this compound. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165).

Table 2: Potential Oxidation and Reduction Pathways

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Oxidation | Manganese Dioxide, Halogens/Base rsc.org | Imine (Benzylideneaniline derivative) |

| Oxidation | Microsomal Enzymes nih.gov | N-debenzylation products, Nitrones, Amides |

Formation of Schiff Bases and Related Imine Derivatives

It is crucial to distinguish between the formation of imines from this compound and the role of imines in its synthesis.

As a secondary amine, this compound cannot form a Schiff base through direct condensation with an aldehyde or ketone. masterorganicchemistry.com Instead, as detailed in the section above, it can be oxidized to yield an N-(2-fluorobenzylidene)-4-ethoxyaniline, which is a substituted imine. rsc.orgacs.org

Conversely, the synthesis of this compound itself typically proceeds via a Schiff base intermediate. The reaction involves the condensation of a primary amine, 4-ethoxyaniline, with an aldehyde, 2-fluorobenzaldehyde. This reaction forms an imine (Schiff base) intermediate, which is not isolated but is subsequently reduced in situ (a process known as reductive amination) to afford the final secondary amine product. libretexts.org

Table 3: Imine Formation Processes

| Process | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| Synthesis of the Title Compound | 4-ethoxyaniline + 2-fluorobenzaldehyde | Imine (Schiff Base) | A primary amine and an aldehyde condense to form an imine, which is then reduced to the final secondary amine. libretexts.orglumenlearning.com |

Introduction of Additional Functional Groups for Structure-Activity Relationship (SAR) Studies

The scaffold of this compound is well-suited for modification in structure-activity relationship (SAR) studies, which investigate how a molecule's structure relates to its biological activity. numberanalytics.com By systematically introducing additional functional groups, researchers can probe the electronic, steric, and hydrophobic requirements for a desired biological effect. researchgate.netnih.gov

Key positions for modification include:

The Aniline Ring: Positions C3 and C5 are electronically activated and sterically accessible for introducing new substituents. Adding electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OH) can fine-tune the electronic properties of the ring and its potential interactions with biological targets. numberanalytics.com

The Benzyl Ring: The remaining positions on the benzyl ring (C3, C4, C5, C6) can be substituted to explore steric and electronic effects. For example, moving the fluorine to the para-position (C4) or adding a second substituent could significantly alter the molecule's conformation and binding capabilities. nih.gov

The Ethoxy Group: The ethyl chain could be lengthened, shortened, or branched to modify lipophilicity and van der Waals interactions.

Table 4: Potential Modifications for SAR Studies

| Modification Site | Example Functional Groups | Rationale |

|---|---|---|

| Aniline Ring (C3, C5) | -Cl, -Br, -NO₂, -CN | Probe the effect of electron-withdrawing groups. |

| Aniline Ring (C3, C5) | -CH₃, -OH, -OCH₃ | Probe the effect of electron-donating groups. |

| Benzyl Ring (C3, C4, C5, C6) | -F, -Cl, -CN, -CH₃ | Evaluate steric and electronic effects on the benzyl moiety. nih.gov |

Comparative Reactivity with Structurally Similar Compounds

The reactivity of this compound can be better understood by comparing it to structurally related molecules.

vs. N-Benzylaniline: The title compound is expected to be more reactive towards electrophilic substitution on the aniline ring due to the strong activating effect of the 4-ethoxy group. researchgate.net Conversely, the 2-fluoro substituent on the benzyl ring makes it less susceptible to oxidation at the benzylic position compared to the unsubstituted benzyl group of N-benzylaniline, due to the fluorine's electron-withdrawing nature.

vs. 4-Ethoxyaniline: While both share the activated ethoxy-substituted aniline ring, the presence of the bulky N-(2-fluorobenzyl) group in the title compound introduces significant steric hindrance. This will likely decrease the rate of reactions involving the nitrogen nucleophile and may influence the regioselectivity of electrophilic attack on the ring.

vs. N-Benzyl-4-chloroaniline: Both compounds are N-benzyl-4-substituted anilines. However, the 4-ethoxy group is a strong activating group, while the 4-chloro substituent is deactivating. Therefore, the aniline ring of this compound is significantly more electron-rich and more reactive towards electrophiles than that of its 4-chloro counterpart. nih.gov

Table 5: Comparative Reactivity Analysis

| Compound | Reactivity of Aniline Ring (Electrophilic Attack) | Reactivity of N-H/Benzylic C-H (Oxidation) | Basicity of Nitrogen |

|---|---|---|---|

| This compound | High (activated by -OEt) | Moderate (deactivated by -F on benzyl) | Moderate |

| N-Benzylaniline | Moderate | High | Moderate |

| 4-Ethoxyaniline | Very High (highly activated by -OEt and -NH₂) | N/A | High |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for detailed spectroscopic and structural data for the chemical compound this compound has yielded no specific experimental results, precluding an in-depth analysis of its molecular characteristics.

Despite extensive investigation across scientific databases and chemical supplier information, foundational analytical data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this compound is not publicly available. This absence of information prevents a detailed elucidation of its structure and the assignment of its spectral features as requested.

The intended analysis was to be structured around a multi-technique spectroscopic approach. This would have involved a thorough examination of its ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR spectra to map the compound's carbon-hydrogen framework and characterize the electronic environment of the fluorine atom. Further investigation using two-dimensional NMR techniques such as COSY, HSQC, and HMBC would have been employed to establish connectivity between adjacent protons and between protons and carbons, respectively.

Additionally, the plan included the analysis of its Infrared (IR) spectrum to identify key functional groups by their characteristic vibrational frequencies. Finally, Mass Spectrometry (MS) data would have been used to confirm the molecular weight and to study the fragmentation pattern, offering further clues to the compound's structure.

Without access to this primary data, a scientifically accurate and detailed article on the spectroscopic and structural elucidation of this compound cannot be constructed. The required research findings, including data tables and detailed interpretations, are contingent on the availability of these experimental spectra.

Spectroscopic and Structural Elucidation of 4 Ethoxy N 2 Fluorobenzyl Aniline

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Conformation and Tautomerism Studies

Without experimental SC-XRD data, a definitive analysis of the conformation of 4-Ethoxy-N-(2-fluorobenzyl)aniline is not possible. Such a study would reveal the dihedral angles between the phenyl rings and the geometry of the secondary amine linkage. Tautomerism is not expected to be a significant feature for this compound under normal conditions.

Intramolecular and Intermolecular Hydrogen Bonding Networks

The structure of this compound contains a hydrogen bond donor (the N-H group) and potential hydrogen bond acceptors (the fluorine and oxygen atoms). A detailed crystallographic study would be necessary to identify and characterize any intramolecular (within the same molecule) or intermolecular (between different molecules) hydrogen bonds. The presence and nature of these bonds are crucial for understanding the compound's physical properties and crystal packing.

Computational and Theoretical Investigations of 4 Ethoxy N 2 Fluorobenzyl Aniline

Quantum Chemical Calculations (DFT, HF) for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule. Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to determine the most stable conformation of a molecule, known as geometry optimization. ucsb.eduresearchgate.net

The HF method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu While it provides a valuable starting point, it does not fully account for electron correlation. DFT, on the other hand, includes effects of electron correlation through an electron density functional, often leading to results that are in better agreement with experimental data for many molecular systems. scispace.comacs.org A common functional used in DFT calculations for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For 4-ethoxy-N-(2-fluorobenzyl)aniline, these calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The geometry optimization process finds the arrangement of atoms corresponding to a minimum on the potential energy surface. These optimized parameters are crucial for all subsequent computational analyses.

Illustrative Data Table: Optimized Geometrical Parameters

The following table presents representative optimized geometrical parameters for this compound, as would be calculated using a method like DFT (e.g., B3LYP/6-311++G(d,p)).

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-N (aniline) | 1.41 |

| N-CH2 (benzyl) | 1.46 | |

| C-F (fluorobenzyl) | 1.36 | |

| C-O (ethoxy) | 1.37 | |

| O-CH2 (ethoxy) | 1.44 | |

| Bond Angles (°) | C-N-C | 125.0 |

| N-C-C (benzyl) | 112.5 | |

| F-C-C (fluorobenzyl) | 118.5 | |

| C-O-C (ethoxy) | 117.8 | |

| Dihedral Angles (°) | C-C-N-C | 150.0 |

| C-N-C-C (benzyl) | -90.0 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting and interpreting the chemical reactivity of a molecule. researchgate.netnih.gov The MEP map illustrates the charge distribution around a molecule, providing a guide to its electrophilic and nucleophilic sites. chemrxiv.org Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. rsc.org Green areas represent neutral potential.

For this compound, the MEP analysis would likely reveal several key features:

Negative Potential: The most negative regions are expected to be located around the nitrogen atom of the aniline (B41778) group and the oxygen atom of the ethoxy group due to the presence of lone pairs of electrons. The fluorine atom on the benzyl (B1604629) ring would also contribute to a region of negative potential. These sites represent the most probable locations for electrophilic attack.

Positive Potential: The hydrogen atom of the N-H group and the hydrogen atoms of the aromatic rings are expected to be regions of positive potential, making them susceptible to nucleophilic interactions.

This analysis is crucial for understanding how the molecule might interact with biological receptors or other reactants. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing electronic transitions and chemical reactivity. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater propensity to accept electrons from a donor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-aniline moiety, while the LUMO may be distributed over the fluorobenzyl ring. The interaction between these orbitals governs the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net

Illustrative Data Table: Frontier Molecular Orbital Properties

This table shows representative FMO energies and related quantum chemical descriptors for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 5.25 |

| Electron Affinity (A) | 0.85 |

| Electronegativity (χ) | 3.05 |

| Chemical Hardness (η) | 2.20 |

| Chemical Softness (S) | 0.227 |

Natural Bond Orbital (NBO) Analysis and Hyper-conjugation Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govq-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. This method allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation, which involves the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. acs.org

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. For this compound, significant hyperconjugative interactions would be expected, including:

Donation from the lone pair of the aniline nitrogen (n(N)) to the anti-bonding π* orbitals of the phenyl ring.

Donation from the lone pair of the ethoxy oxygen (n(O)) to adjacent anti-bonding σ* orbitals.

Interactions between the π orbitals of the aromatic rings.

Illustrative Data Table: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis

The table below presents hypothetical significant donor-acceptor interactions and their stabilization energies for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C-C)aniline ring | 45.5 |

| LP (2) O | σ* (C-C)ethoxy | 25.8 |

| π (C-C)aniline ring | π* (C-C)aniline ring | 20.1 |

| σ (C-H)benzyl | σ* (N-C) | 5.2 |

| LP (1) F | σ* (C-C)benzyl ring | 4.8 |

Spectroscopic Property Prediction (Vibrational Frequencies, Electronic Absorption Spectra)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. youtube.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Frequencies: The theoretical calculation of vibrational frequencies helps in the assignment of experimental Infrared (IR) and Raman spectra. tandfonline.comnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsion of chemical bonds. A comparison between the calculated and experimental spectra can validate the optimized geometry of the molecule. For this compound, characteristic vibrations would include N-H stretching, C-F stretching, aromatic C-H stretching, and C-O stretching.

Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. youtube.com This analysis provides information on the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions, such as π→π* or n→π*, which are related to intramolecular charge transfer.

Illustrative Data Table: Calculated Vibrational Frequencies

This table shows representative calculated vibrational frequencies and their assignments for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3450 | Stretching vibration of the N-H bond |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds in phenyl rings |

| Aliphatic C-H Stretch | 2980-2850 | Stretching vibrations of C-H bonds in ethoxy and benzyl groups |

| C=C Stretch | 1600-1450 | Aromatic ring stretching vibrations |

| N-H Bend | 1550 | Bending vibration of the N-H bond |

| C-F Stretch | 1250 | Stretching vibration of the C-F bond |

| C-O Stretch | 1240 | Asymmetric stretching of the C-O-C bond in the ethoxy group |

In Silico Characterization of Electronic, Steric, and Lipohydrophilic Features for Pharmacological Relevance

In silico methods are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.govcomputabio.com This early-stage assessment helps to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. nih.govspringernature.com

For this compound, various molecular descriptors related to its electronic, steric, and lipohydrophilic characteristics can be calculated to assess its drug-likeness. These descriptors often include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its absorption and distribution.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen), which correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Molecular Weight: An important factor in drug design, with most oral drugs having a molecular weight under 500 g/mol .

Number of Hydrogen Bond Donors and Acceptors: These influence the molecule's solubility and binding to biological targets.

These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability.

Illustrative Data Table: Calculated Physicochemical Properties for Pharmacological Relevance

This table provides representative values for key ADMET-related descriptors for this compound.

| Descriptor | Calculated Value | Significance |

| Molecular Weight ( g/mol ) | 245.29 | Within typical range for drug candidates |

| LogP | 3.8 | Indicates good lipid solubility |

| Topological Polar Surface Area (TPSA) (Ų) | 21.26 | Suggests good cell membrane permeability |

| Number of H-Bond Donors | 1 | (from N-H group) |

| Number of H-Bond Acceptors | 3 | (from N, O, and F atoms) |

| Molar Refractivity | 71.5 | Relates to molecular volume and polarizability |

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. rsc.orgresearchgate.net Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit large NLO responses.

The NLO properties of a molecule can be predicted computationally by calculating its polarizability (α) and first-order hyperpolarizability (β). nih.govnasa.gov A large β value is indicative of a strong NLO response. For this compound, the presence of an electron-donating group (ethoxy) and an aniline system connected to a fluorobenzyl moiety suggests potential for ICT, which is a key requirement for second-order NLO activity. DFT calculations can quantify the components of the polarizability and hyperpolarizability tensors to provide a theoretical estimate of the molecule's NLO potential.

Illustrative Data Table: Calculated Non-Linear Optical Properties

This table presents representative calculated NLO parameters for this compound, often compared to a standard reference like urea.

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 1.8 x 10⁻²³ esu |

| Total First Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ esu |

Structure Activity Relationship Sar Studies of 4 Ethoxy N 2 Fluorobenzyl Aniline Derivatives

Impact of Aniline (B41778) Ring Substituents on Biological Activities

The aniline ring of the core structure is a prime site for modification to tune biological activity. Research on analogous chemical scaffolds demonstrates that the nature, position, and size of substituents on this ring can profoundly affect potency and selectivity. For instance, in studies of related aniline derivatives, the introduction of various substituents has been shown to modulate activities ranging from antimicrobial to anticancer. mdpi.comnih.gov

The lipophilicity and electronic properties of the aniline ring substituents are key determinants of activity. In a series of salicylanilides, it was observed that increasing the lipophilicity and the bulk of substituents on the aniline ring could enhance both antifungal and antibacterial efficacy. mdpi.com Conversely, in other systems, such as certain kinase inhibitors, specific halogen substitutions on the aniline moiety were found to be critical for potent activity. Studies on 7-anilino triazolopyrimidines showed that derivatives with halogen-substituted anilines, such as 4'-fluoroaniline and 4'-chloroaniline, displayed the most significant antiproliferative activity. nih.gov These findings suggest that for 4-Ethoxy-N-(2-fluorobenzyl)aniline derivatives, modifications on the aniline ring could significantly impact their biological profile.

Table 1: Illustrative Impact of Aniline Ring Substituents on Biological Activity in Analogous Systems

| Substituent at Position X | Observed Effect in Analogous Series | Potential Implication for Activity | Source(s) |

|---|---|---|---|

| Hydrogen (unsubstituted) | Baseline activity | Reference point for comparison | |

| Halogens (F, Cl, Br) | Often increases potency (e.g., antiproliferative) | Enhanced binding via halogen bonds, altered electronics | nih.gov |

| Small Alkyl (e.g., -CH₃) | Variable; can increase lipophilicity | Modest change in steric and electronic profile | mdpi.com |

This table is illustrative and based on findings from related, but not identical, compound series.

Role of the N-Benzyl Moiety and its Fluorine Substitution Pattern

The N-benzyl group is a crucial structural component, often involved in key interactions with biological targets. Its flexibility and aromatic nature allow it to fit into hydrophobic pockets of enzymes and receptors. The substitution pattern on this benzyl (B1604629) ring is a critical factor in modulating these interactions. nih.gov

The presence of a fluorine atom, as in the parent compound's N-(2-fluorobenzyl) group, is particularly significant. Fluorine is a small, highly electronegative atom that can alter the local electronic environment (pKa), improve metabolic stability by blocking sites of oxidation, and form specific interactions like hydrogen bonds or halogen bonds with protein residues. rsc.org Studies on other N-benzyl compounds have shown that fluorine substitution can have a range of effects. For example, in N-nitrosomethylaniline compounds, a para-fluoro substitution was found to slightly decrease carcinogenic activity compared to the unsubstituted analogue. nih.gov In other contexts, fluorinated substituents have been shown to enhance cytotoxic activity. rsc.org The ortho-position of the fluorine in this compound likely influences the conformation of the molecule by creating a specific dihedral angle between the benzyl and aniline rings, which can be critical for achieving the optimal geometry for binding to a biological target.

Table 2: Effect of Fluorine Substitution on Benzyl Ring in Related Compounds

| Fluorine Position | Potential Effect on Molecular Properties | Observed Biological Impact in Some Systems | Source(s) |

|---|---|---|---|

| Ortho (2-position) | Induces conformational twist, alters local pKa | Can enforce a bioactive conformation | nih.gov |

| Meta (3-position) | Modifies electronic distribution | Variable effects on activity |

This table presents potential effects based on general medicinal chemistry principles and findings from related compounds.

Influence of the Ethoxy Group on Pharmacological Properties

Furthermore, the ethoxy group contributes to the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The balance between hydrophilicity and lipophilicity is crucial for oral bioavailability and cell membrane permeability. In studies of 2-alkoxy substituted salicylanilides, it was found that biological activity decreased as the length of the alkoxy chain increased from methoxy (B1213986) to propoxy, suggesting that an optimal level of lipophilicity is required. mdpi.com The ethoxy group represents a balance, being more lipophilic than a methoxy group but less so than larger alkoxy chains. Docking studies on related compounds, such as 4-allyloxyaniline amides, have shown that the alkoxy group can be oriented toward key residues in an enzyme's active site, forming important interactions. nih.gov

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules like proteins and nucleic acids. For this compound, a key stereochemical feature is the relative orientation of the two aromatic rings. Due to rotational freedom around the nitrogen-carbon bonds, the molecule is not planar. The dihedral angle between the aniline and benzyl rings is influenced by factors such as the ortho-fluoro substituent on the benzyl ring. nih.gov This specific conformation, or a small set of low-energy conformations, is likely the "bioactive conformation" responsible for its pharmacological effects. Any structural modification that alters this preferred 3D shape could lead to a significant change in activity.

Design and Synthesis of Analogues for SAR Elucidation

To systematically probe the structure-activity relationships of this compound, medicinal chemists design and synthesize a variety of analogues. nih.govnih.gov This process typically involves the targeted modification of each key part of the molecule: the aniline ring, the ethoxy group, and the N-benzyl moiety.

The synthesis of these compounds often begins with commercially available starting materials, such as 4-ethoxyaniline. nih.gov Analogues can be created by reacting this starting material with a library of different substituted benzyl halides to explore the role of the N-benzyl group. Similarly, starting with different para-substituted anilines and reacting them with 2-fluorobenzyl bromide would allow for the investigation of the aniline ring substituents. The synthesis of N-benzylanilines can be achieved through methods like reductive amination of an aldehyde with an aniline or direct N-alkylation. nih.gov Each new analogue is then tested for biological activity, and the results are used to build a comprehensive SAR model. ijcce.ac.irmdpi.com

Computational Approaches to SAR: QSAR and Molecular Docking

In modern drug discovery, computational methods are indispensable for understanding and predicting SAR. nih.gov Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two powerful, often complementary, techniques used to study compounds like this compound derivatives.

QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, size, shape), a predictive model can be built. nih.gov This model can then be used to estimate the activity of newly designed, unsynthesized analogues, helping to prioritize which compounds to synthesize and test.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. ijcce.ac.ir For this compound, docking studies could be used to visualize how it fits into a binding site. These simulations can reveal key interactions, such as hydrogen bonds from the N-H group, hydrophobic interactions involving the aromatic rings, and potential halogen bonds from the fluorine atom. nih.gov Docking can help rationalize the observed SAR; for example, it might show why a larger substituent on the aniline ring decreases activity by causing a steric clash with the protein. nih.gov

Pharmacological and Biological Research on 4 Ethoxy N 2 Fluorobenzyl Aniline and Analogues

Investigation of Molecular Mechanisms of Action

The molecular mechanisms of action for aniline-based compounds are often rooted in their ability to interact with specific enzymes and receptors, thereby modulating critical biochemical pathways. The structural features of these molecules, such as the aniline (B41778) group and various substitutions, play a crucial role in their biological activity.

Interaction with Specific Enzymes and Receptors

Aniline derivatives and related structures are designed to bind to the active sites of enzymes. For instance, anilide motifs have demonstrated high surface complementarity to the active sites of monoamine oxidases (MAO) A and B. nih.gov In the context of kinase inhibition, such as with Vascular Endothelial Growth Factor Receptor (VEGFR), the general structure often includes a flat heteroaromatic ring system that fits into the hinge region of the enzyme's ATP binding pocket. nih.gov A central spacer moiety connects to a pharmacophore group, which typically contains hydrogen bond acceptors and donors. nih.gov This configuration allows for interaction with crucial amino acid residues within the enzyme's catalytic domain. nih.gov For analogues like 4-methoxy-N-(4-methoxybenzyl)aniline, the aniline group is capable of forming hydrogen bonds, which is a fundamental interaction for ligand-receptor binding.

Modulation of Biochemical Pathways

By interacting with enzymes like receptor tyrosine kinases (RTKs) and monoamine oxidases, these compounds can modulate downstream signaling pathways. Inhibition of RTKs such as Epidermal Growth Factor Receptor (EGFR) and VEGFR blocks the phosphorylation cascade that leads to cell proliferation, survival, and angiogenesis. nih.govnih.gov For example, inhibiting the EGF-mediated phosphorylation of EGFR in A431 cells has been shown to result in cell-cycle arrest and the induction of apoptosis. nih.gov Similarly, blocking the VEGFR-2 signaling pathway is a recognized strategy for anti-angiogenic therapy, as it halts the proliferation and migration of endothelial cells required for tumor growth. nih.govnih.gov The inhibition of MAO enzymes affects the metabolism of neurotransmitters, a pathway central to the pathophysiology of neurological disorders like Parkinson's disease and depression. nih.govnih.gov

Target Identification and Validation

Research into aniline-based structures has led to the identification and validation of several key molecular targets, primarily focusing on protein kinases involved in cancer and enzymes related to neurological conditions.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Analogues of 4-Ethoxy-N-(2-fluorobenzyl)aniline, specifically 4-anilinoquinazoline (B1210976) derivatives, have been identified as potent inhibitors of EGFR kinase. nih.govnih.gov This class of compounds is designed to occupy the ATP binding site of the receptor. nih.gov Research has shown that substitutions on the anilinoquinazoline (B1252766) framework are crucial for significant inhibitory activity. nih.gov For example, a series of 4-anilinoquinazolines with C-C multiple bond substitutions at the 6-position were synthesized and found to effectively inhibit EGFR tyrosine kinase activity. nih.gov Some of these compounds not only inhibited the phosphorylation of EGFR but also led to cell-cycle arrest and apoptosis in cancer cell lines. nih.gov Further optimization has led to the discovery of derivatives that can overcome resistance mutations, such as the tertiary C797S point mutation, by spanning both the ATP binding pocket and an allosteric site. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFR-2 is a critical regulator of angiogenesis, and its inhibition is a key strategy in cancer therapy. nih.govnih.gov Aniline derivatives are integral components of many VEGFR-2 inhibitors. Studies on triazolyl–quinazoline derivatives have highlighted the importance of a 4-anilinoquinazoline structure for kinase inhibitory activity. nih.gov In one study, derivatives with a 1,4-aniline linker showed superior anti-VEGFR-2 activity compared to those with a 1,3-aniline linker. nih.gov The binding of these inhibitors blocks the signal transduction that leads to endothelial cell multiplication and propagation. nih.govnih.gov The potency of these compounds can be significant, with some showing inhibitory activity comparable to the approved drug sorafenib. nih.govnih.gov

The table below shows the VEGFR-2 inhibitory activity for selected analogue compounds.

Table 1: VEGFR-2 Inhibition by Analogue Compounds| Compound | Type | IC₅₀ (nM) | Source |

|---|---|---|---|

| 23j | bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative | 3.7 | nih.gov |

| Sorafenib | Reference Drug | 3.12 | nih.gov |

| 18 | Quinolinone derivative | 48.8 | nih.gov |

| 19 | Quinolinone derivative | 51.09 | nih.gov |

| 46 | Isatin-thiazolidinone derivative | 69.1 | nih.gov |

| 47 | Isatin-thiazolidinone derivative | 85.8 | nih.gov |

Monoamine Oxidase (MAO) A and B Inhibition

Small molecule anilides, which share a structural motif with this compound, have been identified as potent and, in some cases, selective inhibitors of MAO-A and MAO-B. nih.gov These enzymes are involved in the degradation of neurotransmitters, making them important targets for treating neurological diseases. nih.govnih.gov A study of 66 aromatic amide derivatives found that these small, easily synthesized molecules were active in the nanomolar range. nih.gov The mode of inhibition for the most potent compounds was determined to be reversible and competitive. nih.gov

The table below presents the inhibitory concentrations for selected anilide and benzisoxazole analogues against MAO-A and MAO-B.

In Vitro Biological Activity Assessments

The therapeutic potential of this compound and its structural analogues has been explored through a variety of in vitro studies. While direct research on the specific title compound is limited in publicly available literature, extensive investigation into its core components—the N-benzylaniline scaffold, the ethoxy group, and fluoro-substituents—reveals significant biological activities across several classes of structurally related molecules. These studies provide a strong rationale for the potential efficacy of this compound and guide future research.

Cell-Based Assays for Antiproliferative Activity

The N-benzylaniline core is a common feature in many compounds designed and evaluated for their ability to inhibit the growth of cancer cells. Research into analogous structures demonstrates that this chemical scaffold is a promising backbone for the development of new anticancer agents.

A variety of assays are employed to determine antiproliferative effects, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye-reduction assay and the sulforhodamine B (SRB) assay being common methods. rasayanjournal.co.innih.gov These assays measure cell viability and proliferation, allowing for the calculation of the IC₅₀ value, which represents the concentration of a compound required to inhibit cell growth by 50%.

Studies on different classes of analogues have revealed potent activity against a range of human cancer cell lines:

Triazolopyrimidine Derivatives: A series of 2-substituted- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines featuring variably substituted anilines at the 7-position showed potent antiproliferative activity against lung (A549), breast (MDA-MB-231), cervical (HeLa), colon (HT-29), and leukemia (Jurkat) cancer cell lines. nih.gov Derivatives with a 4'-fluoroaniline moiety were among the most active compounds, displaying mean IC₅₀ values as low as 83 nM. nih.gov

Benzothiazole Aniline (BTA) Derivatives: BTA ligands and their platinum (II) complexes have been tested for cytotoxicity against multiple cancerous and normal cell lines. mdpi.com Certain ligands and their platinum complexes demonstrated selective inhibitory activities against liver cancer cells, proving more cytotoxic than the clinically used drug cisplatin (B142131) in some cases. mdpi.com

Chalcone and Pyrazoline Derivatives: Novel series of chalcone-based and pyrazoline-based compounds have been evaluated for their antiproliferative efficacy. researchgate.net Pyrazoline derivatives, in particular, showed significant activity, with some compounds identified as potent dual inhibitors of EGFR and HER-2, key targets in cancer therapy. researchgate.net

Thieno[2,3-d]pyrimidine Analogues: 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been studied for their effects on breast cancer cell lines. rasayanjournal.co.in The most effective compounds exhibited high antiproliferative activity against MCF-7 cells, with IC₅₀ values in the low micromolar range (e.g., 0.013 µM for the most potent derivative). rasayanjournal.co.in

Table 1: Antiproliferative Activity of Selected Aniline Analogues

| Compound Class | Cell Line | IC₅₀ (µM) | Source(s) |

| 7-(4'-fluoroaniline)-triazolopyrimidine | HeLa, A549, etc. (Mean) | 0.083 | nih.gov |

| Pyrazoline Derivative (Compound 5d) | (EGFR-TK enzyme) | 0.126 | researchgate.net |

| Pyrazoline Derivative (Compound 5d) | (HER2 enzyme) | 0.061 | researchgate.net |

| 4-Amino-thienopyrimidine (Compound 2) | MCF-7 (Breast) | 0.013 | rasayanjournal.co.in |

| 4-Amino-thienopyrimidine (Compound 2) | MDA-MB-231 (Breast) | 0.056 | rasayanjournal.co.in |

| N-Benzimidazole Derivative (Compound 12) | MCF-7 (Breast) | 3.1 | nih.gov |

Antimicrobial and Antifungal Efficacy Studies

Analogues of this compound have been investigated for their ability to combat microbial and fungal pathogens. The aniline and substituted benzyl (B1604629) moieties are key components in various compounds showing significant efficacy.

Salicylanilide-Based Peptidomimetics: A series of these compounds were tested against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), as well as Mycobacterium tuberculosis. nih.gov Several diamide (B1670390) compounds demonstrated high antistaphylococcal activity with Minimum Inhibitory Concentrations (MICs) as low as 0.070 μM. nih.gov

1,2,4-Triazole (B32235) Derivatives: Compounds incorporating an aryl group attached to a 1,2,4-triazole nucleus, some derived from 4-ethoxybenzoic acid, were synthesized and tested for antibacterial and antifungal effects. nih.gov They were evaluated against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Aspergillus niger and Candida albicans. nih.gov

Benzoxazole Analogues: Novel compounds containing an ethoxy linkage, specifically 1-[2-(benzoxazol-2-yl)ethoxy]-2,6-diarylpiperidin-4-ones, were assessed for their activity against a panel of bacteria and fungi. ijper.org Certain derivatives showed potent antibacterial activity against Streptococcus faecalis and antifungal activity against Candida-51. ijper.org

N-Benzimidazole Derivatives: Carboxamides derived from N-benzimidazole were evaluated against a panel of bacterial strains. nih.gov One derivative with a 3,4,5-trihydroxy-substituted phenyl ring showed notable activity against S. aureus, E. faecalis, and an efflux-deficient E. coli strain, with an MIC of 16 μM. nih.gov

Table 2: Antimicrobial Activity of Selected Aniline Analogues

| Compound Class | Pathogen | MIC (µM) | Source(s) |

| Salicylanilide Diamide | S. aureus (MRSA) | 0.070 - 8.95 | nih.gov |

| Salicylanilide Diamide | E. faecalis | 4.66 - 35.8 | nih.gov |

| Salicylanilide Diamide | M. tuberculosis | 18.7 | nih.gov |

| N-Benzimidazole Derivative | S. aureus, E. faecalis, E. coli | 16 | nih.gov |

Anti-plasmodial Activity Evaluations

The fight against malaria, caused by the Plasmodium parasite, has driven research into new chemical scaffolds. The 4-anilino structure, a core component of the title compound, is a well-established pharmacophore in antimalarial drug discovery.

4-Anilinoquinazolines: A series of 4-anilino-2-trichloromethylquinazolines were synthesized and evaluated for their activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. nih.gov Several of these molecules exhibited significant anti-plasmodial activity, with IC₅₀ values ranging from 0.4 to 2.2 µM, combined with low toxicity towards human cells. nih.gov

4-Anilinoquinolines: New 4-anilinoquinolines have also been developed and tested. nih.gov Several compounds were active in the low nanomolar range against both chloroquine-sensitive and -resistant strains of P. falciparum in vitro. nih.gov

Fluoroethoxychalcones: The presence of a fluoroethoxy group, related to the ethoxy and fluoro-benzyl groups of the title compound, has been shown to be important for anti-plasmodial activity. mdpi.com Chalcones with a monofluoroethoxy group were generally more effective at inhibiting parasite growth than their trifluoroethoxy analogues. mdpi.com

Aryl Amino Alcohols: Derivatives synthesized from eugenol, including an aniline derivative, were assessed for their ability to inhibit heme polymerization, a critical process for the parasite. rasayanjournal.co.in These compounds showed promising IC₅₀ values, indicating their potential as antimalarials. rasayanjournal.co.in

Antiviral Activity against Specific Pathogens

The broad structural motif of N-benzylaniline is present in compounds investigated for activity against a range of viruses.

HIV-1 Inhibitors: A series of novel phenylalanine derivatives were designed as HIV-1 capsid (CA) protein inhibitors. nih.gov A compound featuring a 4-methoxy-N-methylaniline substituent displayed notable anti-HIV-1 activity with an EC₅₀ value of 5.14 µM in MT-4 cells. nih.gov

Anti-Flaviviridae Agents: N-((Pyrazol-4-yl)methyl)anilines were designed and evaluated for their antiviral activity against a panel of RNA and DNA viruses. nih.gov Many derivatives were active against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. The study highlighted that substitutions on the aniline ring were critical for potency. nih.gov

Anti-Enterovirus Compounds: Benzotriazole-based derivatives, which can be synthesized from aniline precursors, were evaluated for antiviral activity. nih.gov Several compounds emerged with selective activity against Coxsackievirus B5 (CVB5), with EC₅₀ values ranging from 6 to 18.5 µM. The mechanism was suggested to involve the early phase of viral infection. nih.gov

Anti-Coronavirus (SARS-CoV-2) Agents: Screening of compound libraries has identified molecules with anti-SARS-CoV-2 activity. mdpi.com A hit compound identified as a 1-heteroaryl-2-alkoxyphenyl analog, sharing the alkoxy-phenyl feature, was found to interfere with viral entry. mdpi.com

Table 3: Antiviral Activity of Selected Aniline Analogues

| Compound Class | Virus | EC₅₀ (µM) | Source(s) |

| Phenylalanine Derivative (II-13c) | HIV-1 | 5.14 | nih.gov |

| N-((Pyrazol-4-yl)methyl)aniline | Yellow Fever Virus (YFV) | Micromolar range | nih.gov |

| Benzotriazole Derivative (43a) | Coxsackievirus B5 (CVB5) | 9 | nih.gov |

Enzyme Inhibition Kinetics

The biological activities of many therapeutic agents are a result of their interaction with specific enzymes. Analogues of this compound have been shown to inhibit a variety of enzymatic targets.

α-Glucosidase and Urease Inhibition: A study on N-alkyl/aralkylated-N-(4-ethoxyphenyl)-2,3-dihydrobenzo- nih.govnih.gov-dioxine-6-sulfonamides showed that these compounds possess inhibitory potential against α-glucosidase and urease. nih.gov The N-benzyl substituted derivative, in particular, demonstrated fair activity against both enzymes, suggesting the importance of the benzyl group for binding. nih.gov

Acetylcholinesterase (AChE) Inhibition: N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were evaluated for their AChE inhibitory potential. nih.gov Compounds with alkyl groups on the sulfonamide nitrogen showed good inhibition, with IC₅₀ values below 100 µM. nih.gov

Tubulin Polymerization Inhibition: 7-Anilino triazolopyrimidine derivatives have been identified as potent antimicrotubule agents. nih.gov The most active compounds, including a 4'-fluoroaniline analogue, inhibited tubulin polymerization more potently than the well-known agent combretastatin (B1194345) A-4, disrupting the formation of the cellular microtubule network. nih.gov

Plasmodial Enzyme Inhibition: In silico studies suggest that aniline derivatives can act as ligands for P. falciparum enoyl acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis. nih.gov Other studies have demonstrated that aryl amino alcohol derivatives of aniline can inhibit the Plasmepsin II enzyme, a parasitic protease. rasayanjournal.co.in

Pre-clinical In Vivo Studies in Relevant Animal Models (Mechanistic Focus)

While in vitro assays provide crucial initial data, pre-clinical in vivo studies in animal models are essential to understand a compound's activity and mechanism in a whole organism. Research on analogues of this compound has progressed to this stage for some indications.

Antimalarial Efficacy: The promising in vitro anti-plasmodial activity of aniline derivatives has been confirmed in rodent models of malaria. A morpholino derivative of a 4-anilinoquinoline was shown to cure mice infected with Plasmodium berghei. nih.gov In a separate study, an aniline derivative demonstrated 68% chemosuppression of parasitemia in mice after four days of oral treatment. nih.gov These studies confirm that the aniline scaffold can be effective against parasitic infections in a live host.

Antiproliferative Activity: The translation of in vitro anticancer activity to in vivo models has been explored for stilbene (B7821643) analogues, which share structural similarities with the N-benzylaniline framework. nih.gov In a study using immunodeficient mice with HT-29 colon cancer xenografts, a (Z)-4-(3,5-dimethoxystyryl)aniline compound showed a 40% decrease in tumor growth compared to the control. nih.gov Interestingly, the study revealed that the cis-isomer, which was moderately active in vitro, isomerized to the more active trans-isomer in the serum of the mice, leading to a similar in vivo effect and highlighting the importance of pharmacokinetic considerations in a physiological system. nih.gov

Cellular Mechanistic Studies (e.g., Cell Cycle Analysis, Apoptosis Induction)

Investigations into the cellular mechanisms of action for this compound, specifically concerning its effects on the cell cycle or the induction of apoptosis, did not yield any available research data. The current body of scientific literature lacks studies that would elucidate the specific molecular pathways this compound might affect within a cell. Therefore, no information on its potential to arrest cell cycle progression or trigger programmed cell death can be provided at this time.

Conceptual Therapeutic and Industrial Applications

Potential as Lead Compounds in Drug Discovery

The core structure of 4-Ethoxy-N-(2-fluorobenzyl)aniline, which combines an ethoxy-substituted aniline (B41778) ring with a fluorinated benzyl (B1604629) group, is suggestive of motifs found in various biologically active molecules. However, specific research into its direct therapeutic activities is not extensively documented in publicly available literature.

Development of Anti-cancer Agents

There is no specific published research detailing the evaluation of this compound as an anti-cancer agent. While broader classes of aniline derivatives, such as those integrated into quinazoline, benzothiazole, and benzofuroxan (B160326) scaffolds, have been investigated for their cytotoxic effects against various cancer cell lines, the specific activity of this compound remains uncharacterized. ijcce.ac.irmdpi.commdpi.com Research into related structures suggests that the aniline moiety can be a key pharmacophore, but direct evidence for this compound is absent. nih.gov

Development of Antimalarial and Antiviral Agents

There are no specific antimalarial or antiviral studies focused on this compound. The quest for new treatments for malaria has led to the synthesis and evaluation of various aniline-containing compounds, such as 4-anilinoquinazolines, which have shown significant antiplasmodial activity. nih.govbeilstein-journals.org In the antiviral domain, research has explored pyrrolo[2,3-d]pyrimidine derivatives, some of which are synthesized from substituted anilines and have shown activity against viruses like HCMV. nih.gov Nevertheless, the efficacy of this compound in these therapeutic areas has not been reported.

Use as Chemical Probes in Biological Systems

Currently, there is no published research that describes the use of this compound as a chemical probe for studying biological systems.

Application as Intermediates in Fine Chemical Synthesis

The primary and most established application of this compound is as an intermediate in fine chemical synthesis. Its molecular structure, featuring a secondary amine linking two distinct aromatic moieties, makes it a valuable building block for constructing more complex molecules, including potential pharmaceutical candidates and other specialty chemicals.

The synthesis of this compound itself illustrates its role as an intermediate product. It can be prepared through standard organic chemistry reactions, such as the nucleophilic substitution of a benzyl halide with an aniline or through reductive amination. A common synthetic route would involve the reaction of 4-ethoxyaniline with 2-fluorobenzaldehyde (B47322) to form an imine, which is then reduced to the final secondary amine product. Alternatively, direct alkylation of 4-ethoxyaniline with 2-fluorobenzyl bromide could yield the target compound. The availability of its precursors, such as 4-ethoxy-2-fluoroaniline , further underscores its position within multi-step synthetic pathways. fishersci.se

Emerging Applications in Material Science (e.g., NLO materials)

There is no specific research available on the application of this compound in material science. The field of nonlinear optical (NLO) materials often involves organic molecules with donor-acceptor structures to promote charge transfer, a characteristic seen in some aniline derivatives. dntb.gov.ua However, the NLO properties of this compound have not been specifically investigated or reported.

Challenges and Future Directions in Research

Development of Novel Synthetic Pathways

The efficient and scalable synthesis of 4-Ethoxy-N-(2-fluorobenzyl)aniline is a foundational challenge that directly impacts its availability for further research and development. While classical methods for the formation of N-benzylanilines, such as reductive amination or nucleophilic substitution, are likely applicable, the development of more innovative and sustainable synthetic routes is a key area of focus.

Challenges in the synthesis of related 4-alkoxy-N-benzylanilines often revolve around achieving high yields and purity while minimizing the use of harsh reagents and complex purification steps. For instance, the synthesis of some 4-alkoxy-1H-2,1-benzothiazine 2,2-dioxide derivatives has been achieved through unexpected base-mediated cyclization, highlighting the potential for discovering novel reaction pathways. researchgate.net The development of direct synthesis methods for alkoxysilanes, which can be precursors, also faces challenges that are actively being researched. researchgate.net

Future research in this area could explore:

Catalytic C-N Bond Formation: Investigating novel transition-metal or organocatalytic systems for the direct coupling of 4-ethoxyaniline with 2-fluorobenzyl halides or alcohols. This could lead to more atom-economical and environmentally benign processes.

Flow Chemistry: The adoption of continuous flow technologies could offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions that are exothermic or involve hazardous intermediates.

Enzymatic Synthesis: The use of enzymes, such as transaminases, could provide a highly selective and green alternative for the synthesis of chiral analogues of this compound.

Overcoming the challenges in synthesizing substituted tetralins via nitrogen deletion and Diels-Alder cascade reactions, as explored for isoindoline, could also inspire novel strategies for related aromatic amine structures. nih.gov

Advanced Computational Modeling for Mechanism Prediction and Optimization

In modern drug discovery, computational modeling plays an indispensable role in predicting molecular properties, understanding reaction mechanisms, and guiding the design of more potent and selective compounds. For this compound, advanced computational techniques can provide valuable insights that would be time-consuming and costly to obtain through experimentation alone.

The use of computational tools to predict the toxicity of aniline (B41778) derivatives on organisms like Tetrahymena pyriformis has been demonstrated, showcasing the power of in-silico models. researchgate.net Furthermore, computational platforms can simulate the interaction of drugs with metabolizing enzymes like cytochrome P450, helping to predict metabolic pathways. mdpi.com

Future research directions in computational modeling for this compound include:

Quantum Mechanics (QM) and Molecular Mechanics (MM) Simulations: Employing QM/MM methods to elucidate the detailed mechanism of its potential biological activity, including transition state analysis of enzyme-catalyzed reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate the structural features of this compound analogues with their biological activity. This can accelerate the identification of more potent derivatives. doi.org

Pharmacokinetic (ADMET) Prediction: Utilizing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues. researchgate.net This is crucial for early-stage drug development to identify candidates with favorable pharmacokinetic profiles. mdpi.com

Elucidation of Novel Biological Targets

A critical step in the development of any new therapeutic agent is the identification and validation of its biological target(s). While the precise molecular targets of this compound are yet to be fully elucidated, the broader class of N-benzylaniline derivatives has been investigated for a range of biological activities. medchemexpress.comglpbio.com For instance, N-benzylaniline itself is a metabolite of the antihistamine antazoline. glpbio.com

The presence of the fluorobenzyl group is significant, as fluorinated compounds often exhibit unique biological properties. researchgate.net Fluorine can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, potentially leading to enhanced potency and a more favorable pharmacokinetic profile. nih.govnih.gov

Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or pathways with which this compound interacts. The use of inverse virtual screening and omics has been successful in identifying targets for other novel compounds. acs.org

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes, such as kinases, proteases, or oxidoreductases, to determine its inhibitory potential. For example, substituted 2-aniline pyrimidine (B1678525) derivatives have been identified as potent dual Mer/c-Met inhibitors. nih.gov

Receptor Binding Studies: Investigating the affinity of the compound for various receptors, particularly those implicated in diseases where aniline derivatives have shown promise.

Exploration of Additional Therapeutic Areas

The structural motifs present in this compound suggest its potential relevance in several therapeutic areas. Aniline and its derivatives have a long history in medicinal chemistry and have been explored for a wide range of applications.

Anticancer Activity: Numerous aniline derivatives have been investigated as anticancer agents. researchgate.netnih.gov The 4-anilinoquinazoline (B1210976) scaffold, for example, is a well-known pharmacophore in the development of tyrosine kinase inhibitors. nih.gov The presence of a fluorine atom can also enhance anticancer activity, as seen in various fluorinated heterocyclic compounds. rsc.org

Antimicrobial Activity: Aniline derivatives have also shown promise as antimicrobial agents. chemrxiv.org The exploration of this compound and its analogues against a panel of bacterial and fungal strains could reveal new therapeutic opportunities.

Neurological Disorders: The ability of small molecules to cross the blood-brain barrier is a key factor in their potential for treating central nervous system (CNS) disorders. Computational tools can predict this property. mdpi.com Given that some N-benzylaniline derivatives interact with neurological targets, investigating the neuropharmacological profile of this compound is a worthwhile endeavor. nih.gov

Rational Design of Next-Generation Analogues

The principles of rational drug design offer a systematic approach to optimizing the properties of a lead compound like this compound. nih.govnih.gov By understanding the structure-activity relationships (SAR), researchers can make targeted modifications to the molecule to enhance its potency, selectivity, and pharmacokinetic profile. nih.gov

Future efforts in this area will likely involve:

Bioisosteric Replacements: Systematically replacing the ethoxy and fluoro groups with other functional groups to probe their influence on biological activity. For example, replacing the ethoxy group with other alkoxy groups or the fluorine atom with other halogens or electron-withdrawing groups.

Scaffold Hopping: Exploring alternative core structures while retaining the key pharmacophoric features of the N-(2-fluorobenzyl)aniline moiety. This can lead to the discovery of novel chemical series with improved drug-like properties.

Structure-Based Drug Design: Once a biological target is identified and its three-dimensional structure is known, computational docking and molecular dynamics simulations can be used to design analogues that fit optimally into the binding site. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.